chemical structure and properties of N-(2-bromoethyl)-4-chlorobenzenesulfonamide
chemical structure and properties of N-(2-bromoethyl)-4-chlorobenzenesulfonamide
N-(2-bromoethyl)-4-chlorobenzenesulfonamide: Structural Profiling, Reactivity, and Applications in Advanced Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery and organic synthesis, bifunctional intermediates serve as the critical architectural linchpins for assembling complex molecular scaffolds. N-(2-bromoethyl)-4-chlorobenzenesulfonamide (CAS RN: 151389-59-2) is a highly versatile, electrophilic sulfonamide building block[1]. Characterized by its dual reactivity—a stable sulfonamide linkage coupled with a highly reactive primary alkyl bromide—this compound is extensively utilized in the synthesis of pharmaceuticals, agrochemicals, and specialized organic materials[2]. Notably, it serves as a foundational intermediate in the development of carbazole-containing sulfonamides, which act as potent cryptochrome (CRY) modulators for the regulation of circadian rhythms[3].
This technical guide provides a comprehensive analysis of its physicochemical properties, mechanistic reactivity, and validated experimental protocols for its synthesis and downstream application.
Physicochemical Profiling and Structural Data
To ensure reproducible experimental design, it is critical to understand the baseline physical properties of the compound. The 4-chloro substitution on the benzene ring significantly modulates the lipophilicity and electron density of the molecule, while the solid state of the compound ensures ease of handling during stoichiometric measurements.
| Property | Value |
| Chemical Name | N-(2-bromoethyl)-4-chlorobenzenesulfonamide |
| CAS Registry Number | 151389-59-2[1] |
| Molecular Formula | C₈H₉BrClNO₂S[4] |
| Molecular Weight | 298.58 g/mol [4] |
| Physical State & Appearance | Yellow to white solid[4] |
| Melting Point | 88 - 89 °C[1] |
| SMILES String | O=S(C(C=C1)=CC=C1Cl)(NCCBr)=O |
| InChI Key | RAHOHKTXDOPJHI-UHFFFAOYSA-N |
| Optimal Storage Conditions | Sealed in a dry environment, 20 to 22 °C[4] |
Mechanistic Reactivity: The Bifunctional Advantage
The utility of N-(2-bromoethyl)-4-chlorobenzenesulfonamide stems from its orthogonal reactivity profile:
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The Electrophilic Bromoethyl Group : The primary alkyl bromide is highly susceptible to bimolecular nucleophilic substitution ( SN2 ). It acts as an ideal electrophile for N-alkylation, O-alkylation, or S-alkylation, allowing researchers to tether the 4-chlorobenzenesulfonamide moiety to complex pharmacophores (e.g., indole or carbazole rings).
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The Sulfonamide Core : Unlike standard amides, sulfonamides are highly resistant to metabolic hydrolysis by proteases, making them excellent bioisosteres in drug development. Furthermore, the electron-withdrawing nature of the sulfonyl group, amplified by the para-chloro substituent, increases the acidity of the sulfonamide N-H proton. This allows for selective deprotonation and subsequent functionalization if a secondary substitution is required.
Chemical synthesis and downstream SN2 application workflow.
Experimental Protocols: Synthesis and Application
As a Senior Application Scientist, I emphasize that protocols must not only list steps but must be self-validating systems where the causality of every reagent choice is understood.
Protocol A: Synthesis of N-(2-bromoethyl)-4-chlorobenzenesulfonamide
Objective: To synthesize the title compound while suppressing the intramolecular cyclization of the bromoethylamine intermediate.
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Preparation & Solvation : In an oven-dried round-bottom flask under an inert nitrogen atmosphere, suspend 2-bromoethylamine hydrobromide (1.0 eq) in anhydrous dichloromethane (DCM).
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Causality: DCM is utilized due to its polar aprotic nature, which prevents the solvolysis of the highly reactive sulfonyl chloride. The nitrogen atmosphere prevents moisture-induced hydrolysis.
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Base Addition : Cool the suspension to 0 °C using an ice bath. Add triethylamine (Et₃N, 2.2 eq) dropwise.
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Causality: The first equivalent of Et₃N neutralizes the hydrobromide salt, liberating the nucleophilic primary amine. The second equivalent acts as an acid scavenger for the HCl generated during sulfonylation. Strict temperature control at 0 °C is critical to suppress the unwanted intramolecular cyclization of the free 2-bromoethylamine into an aziridine ring.
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Sulfonylation : Dissolve 4-chlorobenzenesulfonyl chloride (1.0 eq) in a minimal volume of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes.
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Self-Validation : Allow the reaction to warm to room temperature (20-22 °C)[4]. Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system. The complete disappearance of the UV-active sulfonyl chloride spot validates reaction completion.
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Workup : Quench the reaction with 1M aqueous HCl.
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Causality: The acidic wash protonates any unreacted amine and excess Et₃N, partitioning them into the aqueous layer. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the yellow-to-white solid[4].
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Protocol B: Downstream N-Alkylation for Cryptochrome Modulators
Objective: To utilize the synthesized intermediate to alkylate a carbazole derivative, forming a circadian rhythm modulator[3].
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Preparation : Dissolve the target carbazole nucleophile (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
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Causality: DMF is a polar aprotic solvent with a high dielectric constant. It optimally solvates the potassium cations while leaving the nucleophilic anion "naked," thereby significantly accelerating the SN2 displacement of the primary bromide.
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Deprotonation : Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and stir at room temperature for 30 minutes.
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Causality: K₂CO₃ is a mild, heterogeneous base sufficient to deprotonate the carbazole N-H without causing basic degradation or elimination (E2) of the bromoethyl chain.
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Alkylation : Add N-(2-bromoethyl)-4-chlorobenzenesulfonamide (1.2 eq) to the mixture and elevate the temperature to 60 °C.
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Self-Validation & Isolation : Monitor via TLC. Upon completion, pour the mixture into ice water to precipitate the highly hydrophobic product. Filter and recrystallize. Validate the structural integrity via ¹H-NMR; successful alkylation is confirmed by the disappearance of the carbazole N-H proton and an upfield shift of the ethyl linker protons.
Biological Application: Cryptochrome (CRY) Modulation
Beyond its role as a chemical building block, derivatives of N-(2-bromoethyl)-4-chlorobenzenesulfonamide have profound implications in molecular biology and pharmacology. Specifically, when coupled with carbazole scaffolds, the resulting molecules act as potent modulators of Cryptochromes (CRY1 and CRY2) [3].
Cryptochromes are core repressor proteins in the mammalian circadian clock. By binding to CRY proteins, these sulfonamide derivatives stabilize the repressor complex, which in turn heavily regulates the CLOCK-BMAL1 heterodimer. This pathway controls the transcriptional activation of circadian genes, offering therapeutic avenues for metabolic syndromes, sleep disorders, and certain hormone-dependent cancers.
Cryptochrome modulation pathway regulating circadian gene expression.
Handling, Storage, and Safety Parameters
To maintain the chemical integrity and high purity of N-(2-bromoethyl)-4-chlorobenzenesulfonamide, strict adherence to storage protocols is required. The compound must be sealed in a dry environment to prevent moisture from degrading the sulfonamide linkage over prolonged periods. It is highly stable when stored at room temperature, specifically between 20 to 22 °C [4]. Standard laboratory PPE (nitrile gloves, safety goggles, and lab coat) must be worn, as halogenated sulfonamides can be skin and eye irritants.
References
- Title: N-(2-Bromoethyl)
- Title: CAS RN 151389-59-2 | N-(2-Bromoethyl)
- Title: N-(2-Bromoethyl)
- Google Patents (Japan Patent Office)
- Title: N-(2-Bromoethyl)
